Ramipril Diketopiperazine Acid

Catalog No.
S895262
CAS No.
108736-10-3
M.F
C21H26N2O4
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ramipril Diketopiperazine Acid

CAS Number

108736-10-3

Product Name

Ramipril Diketopiperazine Acid

IUPAC Name

(2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoic acid

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C21H26N2O4/c1-13-19(24)23-16-9-5-8-15(16)12-18(23)20(25)22(13)17(21(26)27)11-10-14-6-3-2-4-7-14/h2-4,6-7,13,15-18H,5,8-12H2,1H3,(H,26,27)/t13-,15-,16-,17-,18-/m0/s1

InChI Key

DZRWPCCIYKIPJW-HILJTLORSA-N

SMILES

CC1C(=O)N2C3CCCC3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O

Synonyms

(αS,3S,5aS,8aS,9aS)-Decahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)-2H-Cyclopenta[4,5]pyrrolo[1,2-a]pyrazine-2-acetic Acid; [3S-[2(R*),3α,5aβ,8aβ,9aβ]]-Decahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazine-2-acetic

Canonical SMILES

CC1C(=O)N2C3CCCC3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O

Isomeric SMILES

C[C@H]1C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)N1[C@@H](CCC4=CC=CC=C4)C(=O)O

Analytical Techniques for RDPA Detection

  • High-Performance Liquid Chromatography (HPLC): This is a common method for separating and analyzing RDPA from other components in Ramipril. Researchers have established HPLC methods specifically designed for RDPA detection with high sensitivity [].

RDPA as a Reference Standard

While not a target molecule, RDPA can serve as a reference standard in Ramipril-related research.

  • Quality Control (QC) and Quality Assurance (QA): During Ramipril production, RDPA can be used as a reference standard to ensure the manufacturing process minimizes its formation as an impurity [].
  • Abbreviated New Drug Application (ANDA) Filing: Companies seeking approval for generic Ramipril formulations may utilize RDPA as a reference standard during development and toxicity studies required for the ANDA filing process with regulatory bodies [].

Ramipril Diketopiperazine Acid is a degradation product of the angiotensin-converting enzyme inhibitor, Ramipril. This compound is characterized by its diketopiperazine structure, which is formed through intramolecular cyclization of Ramipril under specific conditions, particularly in the absence of moisture. The molecular formula for Ramipril Diketopiperazine Acid is C21H26N2O4C_{21}H_{26}N_{2}O_{4}, with a molecular weight of approximately 370.4 g/mol . Its formation has been linked to various stress conditions, including acidic hydrolysis and oxidative stress, where it emerges as a significant degradation product .

The formation of Ramipril Diketopiperazine Acid primarily occurs through the cyclization of Ramipril. Under dry conditions, the reaction pathway favors the formation of this diketopiperazine derivative. In contrast, in humid environments, hydrolysis predominates, leading to different degradation products . The activation energy required for this cyclization reaction has been found to be approximately 171.65 kJ/mol, suggesting an endothermic process .

Key Reactions:

  • Cyclization Reaction:
    RamiprilRamipril Diketopiperazine Acid\text{Ramipril}\rightarrow \text{Ramipril Diketopiperazine Acid}
  • Hydrolysis:
    Ramipril+H2OHydrolyzed Products\text{Ramipril}+H_2O\rightarrow \text{Hydrolyzed Products}

The biological implications of Ramipril Diketopiperazine Acid are significant due to its potential genotoxicity and cytotoxicity. Studies have indicated that while this compound is not mutagenic at physiologic concentrations, it can exhibit cytotoxic effects at higher concentrations . The compound's degradation products have been predicted to possess carcinogenic properties under certain conditions, raising concerns about the safety of formulations containing Ramipril when exposed to dry air .

The synthesis of Ramipril Diketopiperazine Acid typically occurs as a result of the degradation of Ramipril rather than through a direct synthetic route. The primary methods include:

  • Acidic Hydrolysis: In acidic environments, Ramipril undergoes hydrolysis leading to the formation of various degradation products including Ramipril Diketopiperazine Acid.
  • Dry Cyclization: Under dry conditions, Ramipril can cyclize directly into its diketopiperazine form without significant hydrolytic cleavage .

Ramipril Diketopiperazine Acid's primary relevance lies in its role as a degradation product in pharmaceutical formulations. Understanding its formation and stability is crucial for ensuring the efficacy and safety of medications containing Ramipril. Additionally, its potential biological activity necessitates careful monitoring during drug development and storage.

Ramipril Diketopiperazine Acid shares structural characteristics with several related compounds in the class of angiotensin-converting enzyme inhibitors. Here are some notable comparisons:

CompoundStructure TypeUnique Features
RamiprilProdrugConverted to active form (Ramiprilat)
BenazeprilACE inhibitorContains a different piperidine structure
FosinoprilPhosphonate ACE inhibitorUnique phosphonate group enhances bioavailability
QuinaprilACE inhibitorContains a quinazoline ring system

Uniqueness of Ramipril Diketopiperazine Acid

Ramipril Diketopiperazine Acid is unique due to its formation as a significant degradation product under specific conditions rather than being an active therapeutic agent like its parent compound, Ramipril. Its potential genotoxicity also sets it apart from other similar compounds which do not exhibit such properties under standard conditions.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

370.18925731 g/mol

Monoisotopic Mass

370.18925731 g/mol

Heavy Atom Count

27

UNII

AN6P6O95UU

Wikipedia

Ramipril diketopiperazine acid

Dates

Modify: 2023-08-15

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